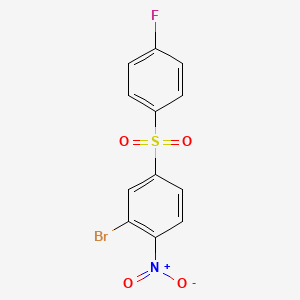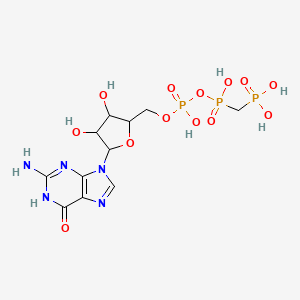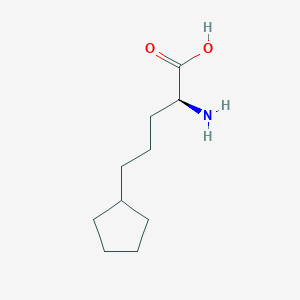![molecular formula C14H16ClNS B12075777 {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a thiophene ring, a phenyl ring, and an amine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
The synthesis of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine, are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share similar structural features but differ in their specific biological activities and applications. Suprofen, for example, is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Propiedades
Fórmula molecular |
C14H16ClNS |
|---|---|
Peso molecular |
265.8 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3 |
Clave InChI |
GHXFVCDBAJQJDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)

![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)




![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)

![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
